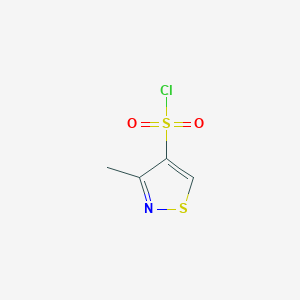
4-Isothiazolesulfonyl chloride, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiazolesulfonyl chloride, 3-methyl- is an organic compound belonging to the isothiazole family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a sulfonyl chloride group and a methyl group attached to the ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolesulfonyl chloride, 3-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-3-thiocyanoacrylamide with a chlorinating agent such as thionyl chloride (SOCl2). This reaction proceeds under controlled conditions to form the desired isothiazole ring with the sulfonyl chloride group attached .
Industrial Production Methods
Industrial production of 4-Isothiazolesulfonyl chloride, 3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isothiazolesulfonyl chloride, 3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted isothiazoles, sulfonamides, and other heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
4-Isothiazolesulfonyl chloride, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Isothiazolesulfonyl chloride, 3-methyl- involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of bioactive compounds and in the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylisothiazolinone: A related compound used as a biocide in personal care products and industrial applications.
Chloromethylisothiazolinone: Another biocide with similar applications but different reactivity and toxicity profiles.
Benzisothiazolinone: Used as a preservative and antimicrobial agent in various products.
Uniqueness
4-Isothiazolesulfonyl chloride, 3-methyl- is unique due to its specific functional groups and reactivity. The presence of both the sulfonyl chloride and methyl groups provides distinct chemical properties that differentiate it from other isothiazoles. Its versatility in chemical reactions and applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
| 4590-60-7 | |
Molekularformel |
C4H4ClNO2S2 |
Molekulargewicht |
197.7 g/mol |
IUPAC-Name |
3-methyl-1,2-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |
InChI-Schlüssel |
FXOOFNCSOMBJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC=C1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)




![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)
